7-Fluoroindoline

Overview

Description

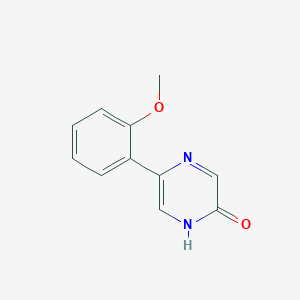

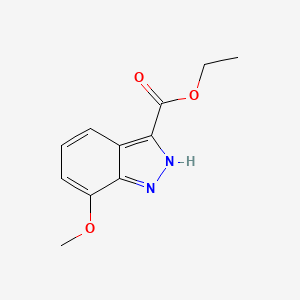

7-Fluoroindoline is a chemical compound with the molecular formula C8H8FN . It is also known by other synonyms such as 7-fluoro-2,3-dihydro-1H-indole and MFCD09041825 .

Synthesis Analysis

The synthesis of 7-Fluoroindoline involves a two-stage process . In the first stage, 7-fluoro-1H-indole reacts with sodium cyanoborohydride and acetic acid at 20°C for 2 hours . In the second stage, the reaction mixture is added to a 2M aqueous sodium hydroxide solution . The mixture is then extracted with dichloromethane, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure . The residue is purified by silica gel column chromatography to yield 7-Fluoroindoline .Molecular Structure Analysis

The molecular structure of 7-Fluoroindoline is represented by the InChI code1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 . The compound has a molecular weight of 137.15 g/mol . Physical And Chemical Properties Analysis

7-Fluoroindoline is a solid or liquid compound with a molecular weight of 137.15 g/mol . It has a topological polar surface area of 12 Ų .Scientific Research Applications

Pharmaceutical Research: Antivirulence Compounds

7-Fluoroindoline has been identified as a potential antivirulence compound against Pseudomonas aeruginosa , a pathogen known for its antibiotic resistance . It inhibits biofilm formation and reduces the production of virulence factors without affecting bacterial growth, which is crucial for minimizing the development of drug resistance .

Material Science: Fluorinated Polymers

In material science, 7-Fluoroindoline can contribute to the synthesis of fluorinated polymers. These polymers are valued for their low surface energy, chemical inertness, and stability, making them suitable for various applications, including electronics and coatings .

Chemical Synthesis: Building Blocks

7-Fluoroindoline serves as an important building block in chemical synthesis. It’s used to create novel fluorinated indole derivatives, which are significant in the development of new pharmaceuticals, agrochemicals, and dyestuffs . Its incorporation into target molecules can influence reactivity and selectivity due to the unique properties of the fluorine atom .

Chromatography: Analytical Standards

In chromatography, 7-Fluoroindoline may be used as a standard or reference compound due to its distinct chemical structure. It helps in the qualitative and quantitative analysis of complex mixtures by serving as a comparison point for retention times and peak identification .

Analytical Chemistry: Method Development

7-Fluoroindoline is involved in the development of analytical methods. Its unique properties can be leveraged to study reaction mechanisms and kinetics, contributing to advancements in analytical techniques and instrumentation .

Agrochemicals: Fluorine-Containing Compounds

The introduction of fluorine atoms into agrochemicals has led to the creation of compounds with enhanced activity and selectivity. 7-Fluoroindoline could play a role in the development of new herbicides, insecticides, and fungicides that are more effective at lower dosages, reducing environmental impact .

Mechanism of Action

Target of Action

It’s known that fluorinated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

Fluorinated compounds are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Fluorinated compounds can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (13716) suggests it may have good bioavailability .

Result of Action

7-Fluoroindoline has been identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells . Moreover, it markedly reduced the production of quorum-sensing (QS)-regulated virulence factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Fluoroindoline. For instance, the compound’s action may be influenced by the presence of other chemicals, temperature, pH, and the specific biological environment in which it is present .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 7-Fluoroindoline . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJTUVBSTFSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588036 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroindoline | |

CAS RN |

769966-04-3 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of crystallization solvents in studying the structural properties of 7-fluoroindoline?

A1: Crystallization solvents play a crucial role in understanding the structural properties of 7-fluoroindoline. Researchers have successfully obtained single crystals of 7-fluoroindoline by utilizing different solvents like 1,4-dioxane [] and dimethyl sulfoxide (DMSO) []. These crystal structures provide valuable insights into the molecular geometry, intermolecular interactions, and potential binding modes of 7-fluoroindoline. For instance, in the 1,4-dioxane solvate, 7-fluoroindoline molecules form hydrogen-bonded ribbons interconnected by 1,4-dioxane molecules, creating sheets within the crystal lattice []. This understanding of its solid-state structure can be crucial for designing derivatives with improved pharmacological properties.

Q2: How does the presence of a fluorine atom at the 7-position affect the reactivity of indoline in C-H olefination reactions?

A2: The introduction of a fluorine atom at the 7-position of indoline can significantly impact its reactivity in C-H olefination reactions. Research suggests that while electron-donating groups on the indoline ring generally lead to lower yields, electron-withdrawing groups, like fluorine, can enhance the reaction outcome []. Specifically, 7-fluoroindoline exhibits moderate reactivity, affording the desired C5-olefinated product in 56% yield under palladium-catalyzed conditions with a specific S,O-ligand []. This highlights the potential of incorporating fluorine to modulate the electronic properties and reactivity of indoline for selective functionalization.

Q3: Why are S,O-ligands crucial for achieving high selectivity in the C-H olefination of 7-fluoroindoline?

A3: S,O-ligands play a crucial role in dictating the regioselectivity of C-H olefination reactions involving 7-fluoroindoline. In the presence of these ligands, palladium catalysts preferentially activate the C5-H bond, leading to the formation of the desired C5-olefinated product with remarkable selectivity over other possible isomers []. This selectivity arises from the unique coordination ability of S,O-ligands to the palladium center, influencing the orientation of the substrate and promoting olefination at the desired position. Control experiments conducted without the S,O-ligand resulted in significantly diminished yields and selectivities, highlighting their crucial role in this transformation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)

![2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1367833.png)

![7-Methoxy-5-azaspiro[2.4]heptane](/img/structure/B1367834.png)